molecular formula C17H20N2O3 B13927947 tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13927947
M. Wt: 300.35 g/mol
InChI Key: WENRNIGEKONHNA-UHFFFAOYSA-N
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Description

tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a synthetic compound that belongs to the class of benzo[d]oxazole derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common solvents and catalysts used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and palladium catalysts .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives such as:

  • 2-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)benzamide
  • 6-tert-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the benzo[d]oxazole and dihydropyridine moieties makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl 6-(1,3-benzoxazol-4-yl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-10-5-4-8-13(19)12-7-6-9-14-15(12)18-11-21-14/h6-9,11H,4-5,10H2,1-3H3

InChI Key

WENRNIGEKONHNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C2=C3C(=CC=C2)OC=N3

Origin of Product

United States

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